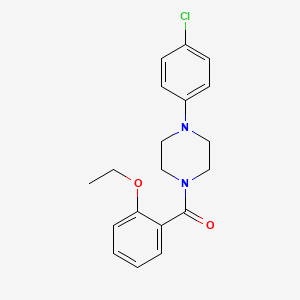
1-(4-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
TFMPP's mechanism of action involves its ability to activate serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and stress. TFMPP's activation of these receptors suggests that it may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
TFMPP's biochemical and physiological effects are primarily related to its activation of serotonin receptors. Studies have shown that TFMPP increases the release of dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and stress. TFMPP has also been shown to increase heart rate and blood pressure, which may be related to its activation of the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP's potential therapeutic applications make it a promising candidate for further research. However, there are limitations to its use in lab experiments. TFMPP's effects on serotonin receptors are complex and may vary depending on the dose and duration of exposure. Additionally, TFMPP's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems, are not well understood.
Orientations Futures
There are several future directions for TFMPP research. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine the optimal dose and duration of exposure for TFMPP to have therapeutic effects. Another area of interest is TFMPP's effects on other neurotransmitter systems, particularly the GABAergic and glutamatergic systems. Understanding TFMPP's effects on these systems may provide insight into its potential therapeutic applications. Additionally, studies are needed to determine the long-term effects of TFMPP exposure on the brain and body.
Méthodes De Synthèse
TFMPP can be synthesized through a multi-step process involving the reaction between 4-chloronitrobenzene and 2-ethoxybenzoic acid. The reaction produces 4-(2-ethoxybenzoyl)-4'-nitrodiphenyl ether, which is then reduced to 4-(2-ethoxybenzoyl)-4'-aminodiphenyl ether. The final step involves the reaction between the aminodiphenyl ether and piperazine to produce TFMPP.
Applications De Recherche Scientifique
TFMPP has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Studies have shown that TFMPP acts as an agonist of serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood, anxiety, and stress. TFMPP's ability to activate these receptors suggests that it may have anxiolytic and antidepressant effects.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-6-4-3-5-17(18)19(23)22-13-11-21(12-14-22)16-9-7-15(20)8-10-16/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUBXBDXTFTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)piperazin-1-yl](2-ethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)


![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)
